molecular formula C15H13ClN2O B14361361 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one CAS No. 90156-47-1

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one

Cat. No.: B14361361
CAS No.: 90156-47-1
M. Wt: 272.73 g/mol
InChI Key: HFQCEMGGYISMTH-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a chlorophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the reaction of 3-chlorobenzoyl chloride with 1,2-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzodiazepine ring. The reaction mixture is then heated to promote cyclization, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to the presence of the chlorophenyl group, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may result in different binding affinities and metabolic pathways compared to other benzodiazepines.

Properties

CAS No.

90156-47-1

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one

InChI

InChI=1S/C15H13ClN2O/c16-11-5-3-4-10(8-11)13-9-17-15(19)18-14-7-2-1-6-12(13)14/h1-8,13H,9H2,(H2,17,18,19)

InChI Key

HFQCEMGGYISMTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC(=O)N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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